molecular formula C6H8N2O B8814560 5-Ethoxypyrimidine CAS No. 27522-25-4

5-Ethoxypyrimidine

Cat. No.: B8814560
CAS No.: 27522-25-4
M. Wt: 124.14 g/mol
InChI Key: OKESCPJZXOUZBO-UHFFFAOYSA-N
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Description

5-Ethoxypyrimidine is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

27522-25-4

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5-ethoxypyrimidine

InChI

InChI=1S/C6H8N2O/c1-2-9-6-3-7-5-8-4-6/h3-5H,2H2,1H3

InChI Key

OKESCPJZXOUZBO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=CN=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium (2.89 g. 125.8 mmol) was dissolved in ethanol (110 mL) and 5-bromopyrimidine (10.0 g, 62.9 mmol) added. The reaction was heated at 120° in an autoclave for 17 h and then allowed to stand at 23° for 60 h. The ethanol was removed under reduced pressure and water (5 mL) added to the concentrate. The aqueous phase was extracted with CH2Cl2 (4×100 mL). The combined organic extracts were washed with saturated NaCI solution, dried with anhydrous K2CO3, filtered, and concentrated under reduced pressure. Silica gel chromatography (Hexane/EtOAc; 70:30) of the concentrate yielded 5-ethoxypyrimidine (2.00 g, 25.6%).
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
25.6%

Synthesis routes and methods II

Procedure details

9 g of 2-[4-(3-acetoxy-1-butenyl)phenyl]-5-ethoxypyrimidine, 2 g of palladium on active charcoal (10 wt. %) and 150 ml of tetrahydrofuran were hydrogenated in an analogous manner to Example 1(e) to give 8.2 g of 2-(3-acetoxy-1-butyl)phenyl]-5-(ethoxy)pyrimidine.
Name
2-[4-(3-acetoxy-1-butenyl)phenyl]-5-ethoxypyrimidine
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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